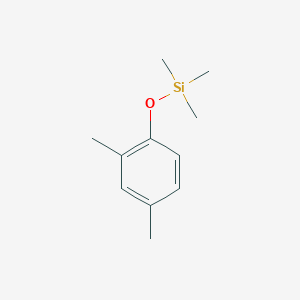

Silane, trimethyl(2,4-xylyloxy)-

Description

Historical Context and Evolution of Silyl (B83357) Ether Chemistry

The utility of silyl ethers as protecting groups for alcohols became a focal point of research in the latter half of the 20th century. Early work identified the trimethylsilyl (B98337) (TMS) group as a potential candidate for this role. However, the high sensitivity of trimethylsilyl ethers to hydrolysis and their general lability limited their widespread application in complex multi-step syntheses. oup.com A significant breakthrough occurred in 1972 when E. J. Corey and his colleagues introduced the tert-butyldimethylsilyl (TBDMS or TBS) group. oup.com The TBDMS ether exhibited approximately 10,000 times greater stability towards acidic hydrolysis compared to the corresponding TMS ether, while still being readily cleavable under specific conditions using fluoride (B91410) ions. oup.com This development heralded a new era in protecting group chemistry, leading to the design and synthesis of a wide spectrum of silyl ethers with varying steric and electronic properties, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), each offering a unique level of stability and orthogonality in deprotection schemes. wikipedia.orgresearchgate.net This evolution allowed chemists to selectively protect and deprotect multiple hydroxyl groups within the same molecule, a crucial requirement for the synthesis of complex natural products like taxol. researchgate.net

Significance of Trimethylsilyl Ethers in Synthetic Organic Chemistry

Despite the development of more robust silyl ethers, trimethylsilyl ethers remain highly significant in contemporary synthetic organic chemistry. Their primary role is as a temporary protecting group for alcohols, phenols, and carboxylic acids. oup.com The formation of a trimethylsilyl ether masks the acidic proton of the hydroxyl group, rendering it inert to a wide range of non-acidic reagents, such as Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. nih.govlibretexts.org

The silylation of an alcohol is typically achieved by reacting it with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534) or pyridine. oup.comnih.gov Hexamethyldisilazane (B44280) (HMDS) is another common and effective reagent for this transformation. organic-chemistry.org The TMS group can be easily removed, regenerating the alcohol, under mild acidic conditions or by treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF). nih.gov

Beyond protection, the trimethylsilyl group is also used to increase the volatility of non-volatile compounds, such as sugars and sterols, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). oup.com This derivatization process is a standard technique in analytical chemistry. oup.com

Structural Classification and Nomenclature of Aryloxytrimethylsilanes, with Specific Reference to Silane (B1218182), trimethyl(2,4-xylyloxy)-

Aryl silyl ethers are a subclass of silyl ethers with the general structure R₃Si-O-Ar, where 'Ar' is an aryl group. wikipedia.org When the silicon atom bears three methyl groups, the compound is classified as an aryloxytrimethylsilane.

The compound of focus, Silane, trimethyl(2,4-xylyloxy)- , falls into this classification. Its systematic IUPAC name clearly defines its structure:

Silane : Indicates the core silicon-containing group.

trimethyl : Specifies three methyl groups attached to the silicon atom.

(2,4-xylyloxy)- : Denotes that the silicon is also bonded to an oxygen atom, which is in turn attached to a 2,4-xylenol (2,4-dimethylphenol) moiety.

Therefore, the structure consists of a trimethylsilyl group, -Si(CH₃)₃, linked via an ether oxygen to a 2,4-dimethylphenyl ring.

| Property | Value | Source |

| CAS Number | 16414-81-6 | wikipedia.orgchemeo.combiodeep.cn |

| Molecular Formula | C₁₁H₁₈OSi | wikipedia.orgchemeo.combiodeep.cn |

| Molecular Weight | 194.35 g/mol | wikipedia.orgchemeo.com |

| Synonyms | (2,4-Dimethylphenoxy)(trimethyl)silane, 2,4-Dimethylphenol (B51704) TMS ether, Benzene (B151609), 2,4-dimethyl-1-[(trimethylsilyl)oxy]- | wikipedia.orgchemeo.com |

| SMILES | Cc1ccc(OSi(C)C)c(C)c1 | wikipedia.orgchemeo.com |

| InChI Key | RQIFPNBYDRMGRO-UHFFFAOYSA-N | wikipedia.orgchemeo.com |

Overview of Research Trajectories for Aryl Silyl Ethers

Research involving aryl silyl ethers continues to evolve, moving beyond their traditional role as simple protecting groups. Several modern research trajectories highlight their expanding utility:

Precursors to Reactive Intermediates : A very recent area of investigation involves the use of aryl silyl ethers as precursors for generating highly reactive aryllithium species. nih.govacs.orgacs.org Reductive cleavage of the robust C-O bond in aryl silyl ethers using lithium metal has been shown to selectively produce aryllithiums, which are valuable reagents for forming new carbon-carbon bonds. nih.govacs.orgacs.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the mechanism and selectivity of this transformation. nih.govacs.orgacs.org This method presents an alternative to the use of often more expensive or difficult-to-access aryl halides. acs.org

Cross-Coupling Reactions : Aryl silyl ethers are emerging as viable electrophiles in nickel-catalyzed cross-coupling reactions. researchgate.netacs.org While the activation of the strong C(aryl)-O bond is challenging, specialized nickel-N-heterocyclic carbene (NHC) catalyst systems have enabled the coupling of aryl silyl ethers with various nucleophiles, including organoboron and Grignard reagents. oup.comresearchgate.netacs.org This represents a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that rely on aryl halides and triflates. researchgate.netacs.org

Organocatalysis : Chiral silyl ethers, particularly diarylprolinol silyl ethers, have become powerful organocatalysts for a wide range of asymmetric transformations. nih.govacs.org More recently, research has focused on the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers, where the chirality is centered on the silicon atom itself. nih.govacs.org These developments open new avenues for creating novel chiral silicon-containing molecules.

Photoredox and Radical Chemistry : The intersection of photoredox catalysis and organocatalysis has enabled the direct C-H arylation of benzyl (B1604629) silyl ethers. nih.gov Furthermore, silyl enol ethers, which are structurally related to aryl silyl ethers, are extensively used in radical reactions, indicating the potential for aryl silyl ethers to participate in novel radical-mediated transformations. sioc-journal.cn

Structure

2D Structure

3D Structure

Properties

CAS No. |

16414-81-6 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

(2,4-dimethylphenoxy)-trimethylsilane |

InChI |

InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |

InChI Key |

RQIFPNBYDRMGRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O[Si](C)(C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)O[Si](C)(C)C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Aryloxytrimethylsilanes

Silyl (B83357) Ether Cleavage and Deprotection Strategies

The trimethylsilyl (B98337) group is often employed as a protecting group for phenols and alcohols during chemical synthesis due to its relative stability and the ease with which it can be removed. wikipedia.orgnih.gov The cleavage of the silicon-oxygen bond, known as desilylation, can be achieved through several methods, each with its own specific mechanism.

Acid-Mediated Desilylation Mechanisms

In the presence of a protic acid (H-A), the oxygen atom of the aryloxytrimethylsilane is protonated. This initial step increases the electrophilicity of the silicon atom. The conjugate base of the acid (A⁻) then attacks the silicon atom, leading to the cleavage of the Si-O bond and the formation of the corresponding phenol (B47542) and a trimethylsilyl species.

Alternatively, a Lewis acid can coordinate to the oxygen atom, which also enhances the silicon's electrophilicity, facilitating nucleophilic attack and subsequent cleavage. Reagents like trimethylsilyl bromide (TMSBr) in methanol (B129727) have been shown to effectively cleave silyl ethers under acidic conditions. psu.edursc.org The reaction with water, often catalyzed by acid, results in the formation of trimethylsilanol (B90980) and the corresponding phenol. noaa.govwikipedia.org

Table 1: Acid-Mediated Desilylation Reagents and Conditions

| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Trimethylsilyl bromide (TMSBr) / Methanol | Catalytic TMSBr, room temperature | Chemoselective for alkyl silyl ethers over aryl silyl ethers | psu.edursc.org |

| Hydrofluoric acid (HF) based reagents | Various | General for silyl ethers | wikipedia.org |

| Boron trifluoride (BF₃) | Varies | Lewis acid catalysis | psu.edu |

| Boron trichloride (B1173362) (BCl₃) | Varies | Lewis acid catalysis | psu.edu |

Base-Mediated Desilylation Using DBU and Sodium Hydride

Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the cleavage of aryl silyl ethers. researchgate.netorganic-chemistry.org The mechanism is thought to involve the activation of a protic solvent (like water or an alcohol) by the base. The resulting hydroxide (B78521) or alkoxide ion then acts as the nucleophile, attacking the silicon atom and displacing the aryloxide. DBU has been shown to be effective for the smooth desilylation of various aryl silyl ethers, even in catalytic amounts. organic-chemistry.org

Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) provides another efficient method for the selective removal of aryl silyl protecting groups. rsc.org In this system, it is proposed that residual water in the DMF or the DMF itself acts as a proton source to generate a nucleophilic hydroxide or related species, which then attacks the silicon atom. This method is noted for its rapid reaction times at room temperature and high yields of the phenolic products. rsc.org

Table 2: Base-Mediated Desilylation of Aryl Silyl Ethers

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aqueous Acetonitrile | Mild, chemoselective, can be used catalytically | researchgate.netorganic-chemistry.org |

| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Rapid, room temperature, excellent chemoselectivity | rsc.org |

Fluoride-Ion Induced Desilylation Pathways

The high affinity of silicon for fluoride (B91410) is the driving force behind this widely used deprotection strategy. stackexchange.com Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), readily attack the silicon atom of the trimethylsilyl group. wikipedia.org This attack forms a pentacoordinate silicon intermediate, which is unstable and readily breaks down, cleaving the silicon-oxygen bond to release the aryloxide anion. A subsequent workup with a proton source then yields the phenol. stackexchange.com

The reaction is typically fast and efficient, proceeding under mild conditions. organic-chemistry.org Anhydrous and nonhygroscopic alternatives to TBAF, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), have also been developed and are effective fluoride sources for desilylation. stackexchange.com

Chemoselective Desilylation in the Presence of Other Functional Groups

A significant advantage of silyl ether protecting groups is the ability to selectively remove one type of silyl ether in the presence of another or in the presence of other sensitive functional groups. This selectivity is often dictated by the steric bulk of the silyl group and the reaction conditions.

For instance, methods have been developed for the selective cleavage of aryl silyl ethers in the presence of alkyl silyl ethers. rsc.orgresearchgate.netorganic-chemistry.org The use of catalytic trimethylsilyl bromide in methanol allows for the chemoselective cleavage of less sterically hindered alkyl silyl ethers like TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) in the presence of aryl silyl ethers. rsc.org Conversely, DBU has been shown to selectively deprotect aryl silyl ethers in the presence of alkyl silyl ethers and other base-sensitive groups like esters. researchgate.netorganic-chemistry.org Similarly, sodium hydride in DMF demonstrates excellent chemoselectivity for the removal of aryl silyl protection. rsc.org

Role of the Trimethylsilyl Group in Reactive Intermediates

Beyond its role as a protecting group, the trimethylsilyl moiety can influence the stability and reactivity of adjacent intermediates.

Stabilization of Anionic Species

The trimethylsilyl group can stabilize an adjacent anionic center. While silicon is less electronegative than carbon, the d-orbitals of silicon can participate in p-d(π) bonding, delocalizing the negative charge of an adjacent carbanion. This stabilizing effect is significant in organosilicon chemistry. For example, silyl anions themselves, such as trimethylsilylpotassium, are potent nucleophiles used in various synthetic transformations. caltech.edu The stabilization of anionic intermediates is a key factor in reactions involving silyl-substituted compounds. researchgate.net

Influence on Reaction Stereoselectivity

The silyl moiety in aryloxytrimethylsilanes and their analogues, such as silyl enol ethers, can exert significant control over the stereochemical outcome of reactions. While direct studies on the stereoselectivity of "Silane, trimethyl(2,4-xylyloxy)-" are specific, extensive research on analogous silyl ethers provides critical insights. For instance, in alkoxy radical cyclizations, silyl enol ethers have been shown to be excellent radical acceptors, proceeding with good to excellent diastereoselectivities in 5-exo cyclizations to form substituted tetrahydrofurans. acs.org

Furthermore, metal-catalyzed processes can achieve high levels of stereocontrol. A notable example is the nickel-catalyzed remote functionalization strategy that accomplishes a Z-selective synthesis of silyl enol ethers from ketones by leveraging a chain-walking mechanism from a distant olefin. organic-chemistry.org Similarly, palladium-catalyzed hydrosilylation of α,β-unsaturated ketones is known to produce (Z)-silyl enolates with high selectivity. organic-chemistry.org These examples underscore the capacity of the silyl group to direct the stereochemical course of a reaction, a principle that extends to the broader class of aryloxytrimethylsilanes.

Electron Transfer Processes and Reductive Transformations of Aryl Silyl Ethers

Aryl silyl ethers are notable for their unique behavior in reductive transformations involving electron transfer. acs.orgnih.gov Unlike their aryl alkyl ether counterparts, which often yield a mixture of products upon reduction due to competing bond cleavages, aryl silyl ethers can be engineered to undergo highly selective bond scission. acs.org This selectivity provides a reliable pathway for generating valuable synthetic intermediates. nih.govacs.org

Generation of Aryllithium Species via Preferential Ar-O Bond Cleavagebeilstein-journals.org

A significant transformation of aryl silyl ethers is their conversion to aryllithium species through a two-electron reduction with lithium metal. acs.orgresearchgate.net This process is marked by the preferential cleavage of the aryl-oxygen (Ar-O) bond. nih.govacs.org Conventional reduction of aryl alkyl ethers often results in a mixture of α-cleavage (Ar-O bond scission) and β-cleavage (alkyl-O bond scission). acs.org However, the use of a siloxy group, such as in tert-butyldimethylsilyl ethers, directs the reaction almost exclusively toward Ar-O cleavage. acs.orgresearchgate.net

This selective transformation has been demonstrated effectively with naphthyl silyl ethers, which, upon treatment with lithium metal, generate the corresponding naphthyllithium species. acs.org These in situ-generated aryllithium reagents can then react with various electrophiles to form new carbon-carbon bonds. acs.orgresearchgate.net The high selectivity of this method makes it a powerful tool for the deoxygenative transformation of phenols into functionalized aromatic compounds. acs.org

Table 1: Reductive Lithiation of Naphthyl Ethers and Subsequent Trapping with an Electrophile This interactive table summarizes the findings from a study on the reductive cleavage of different naphthyl ethers, highlighting the superior selectivity of the silyl ether.

| Entry | Naphthyl Ether | Leaving Group | Product Yield (%) | Notes |

| 1 | 1-(tert-Butyldimethylsilyloxy)naphthalene | -OSiMe₂tBu | 84 | Predominant Ar-O cleavage. researchgate.net |

| 2 | 1-Methoxynaphthalene (B125815) | -OMe | 30 | Mixture of α and β cleavage products. acs.org |

| 3 | 1-(Trimethylsilyloxy)naphthalene | -OSiMe₃ | 17 | Lower yield, labile TMS group. acs.org |

Mechanistic Insights from Computational Density Functional Theory (DFT) Studiesbeilstein-journals.org

The remarkable selectivity observed in the reductive cleavage of aryl silyl ethers has been rationalized through computational Density Functional Theory (DFT) studies. acs.orgresearchgate.net These calculations provide a deep understanding of the reaction mechanism by mapping the potential energy surfaces for the competing bond cleavage pathways. acs.orgnih.gov

DFT calculations performed on the reductive transformation of 1-methoxynaphthalene and 1-siloxynaphthalene revealed the mechanistic basis for the shift in cleavage selectivity. acs.org For aryl silyl ethers, the calculations show that the Ar–O bond cleavage is energetically favored from both the radical anion and the dianionic species formed during the two-electron reduction. acs.org In contrast, for an aryl methyl ether, the radical anion and dianionic intermediates favor different cleavage pathways (α and β cleavage, respectively), leading to a mixture of products. acs.org This computational evidence highlights how the incorporation of a siloxy group modifies the bond dissociation energies and activation barriers, thereby steering the reaction toward the desired aryllithium species. nih.govacs.org

Radical Reactions Involving Silyl Enol Ethers and Their Analoguesorganic-chemistry.org

Silyl enol ethers, which are structural analogues of aryloxytrimethylsilanes, are highly versatile precursors in radical chemistry. researchgate.netsioc-journal.cn Their electron-rich nature facilitates the formation of reactive radical cations upon single-electron oxidation, which can then engage in a wide array of synthetic transformations. researchgate.netrsc.org These reactions provide efficient pathways for constructing new carbon-carbon and carbon-heteroatom bonds under mild conditions. sioc-journal.cn

Photocatalysis in Radical Transformations

Visible-light photocatalysis has emerged as a powerful strategy for generating radical species from stable precursors, and silyl enol ethers are excellent substrates in these systems. organic-chemistry.orgrsc.org Through photo-induced electron transfer (PET), silyl enol ethers can be oxidized to radical cations, initiating a cascade of reactions. researchgate.netthieme-connect.de

Various photocatalytic systems have been developed to achieve diverse transformations:

Decarboxylative Alkylation: In the presence of a catalytic amount of an ammonium (B1175870) iodide salt and under purple light irradiation, silyl enol ethers can be alkylated using N-(acyloxy)phthalimides as the alkyl radical source. This metal-free method proceeds via an electron donor-acceptor (EDA) complex. rsc.org

Fluoroalkylation: A gold photocatalyst can mediate the light-induced reaction between silyl enol ethers and (bromodifluoromethyl)trimethylsilane. The catalyst facilitates the generation of a (trimethylsilyl)difluoromethyl radical, which adds to the silyl enol ether. beilstein-journals.org

α-Alkylation with Alkenes: Using an organic photocatalyst like 4CzIPN, silyl enol ethers react with alkenes in the presence of water to yield α-alkylated ketones. Water plays a key role in promoting selective desilylation following the C-C bond formation. organic-chemistry.org

Table 2: Examples of Photocatalytic Radical Reactions with Silyl Enol Ethers This interactive table showcases different photocatalytic systems used for the radical transformation of silyl enol ethers.

| Reaction Type | Radical Source | Photocatalyst | Light Source | Key Feature |

| Decarboxylative Alkylation | N-(acyloxy)phthalimide | Tetrabutylammonium Iodide (TBAI) | Purple LED (427 nm) | Metal-free, formation of EDA complex. rsc.org |

| Silyldifluoromethylation | (Bromodifluoromethyl)trimethylsilane | [AuCl(μ-dppm)]₂ | UV LED (375 nm) | Gold-catalyzed radical generation. beilstein-journals.org |

| α-Alkylation | Alkenes | 4CzIPN | Blue LED | Water-assisted selective desilylation. organic-chemistry.org |

| Allyl Migration | Intramolecular Allyl Group | Organic Photocatalyst | Visible Light | Metal-free intramolecular rearrangement. thieme-connect.de |

Metal-Catalyzed Radical Reactions

In addition to photocatalysis, transition metals are widely used to catalyze radical reactions involving silyl enol ethers and their analogues. These metals can facilitate single-electron transfer (SET) events or participate in cross-coupling cycles with radical intermediates.

Iron-Catalyzed Dicarbofunctionalization: An iron-bisphosphine catalyst can enable the three-component coupling of alkyl halides, silyl enol ethers, and Grignard reagents. The process involves the Giese addition of an alkyl radical to the silyl enol ether, followed by the cross-coupling of the resulting α-silyloxy radical with the organoiron species. rsc.org

Silver-Catalyzed Cross-Coupling: Silver catalysts have been employed for the controlled intermolecular cross-coupling of silyl enol ethers to produce 1,4-diketones. The reaction is believed to proceed through a free-radical pathway initiated by an oxidant, where silver facilitates the key SET steps. acs.org A similar silver-catalyzed protocol allows for the coupling of silyl enol ethers with activated methylene (B1212753) compounds to form tricarbonyl derivatives. acs.org

These metal-catalyzed approaches expand the synthetic utility of silyl enol ethers by enabling the selective formation of multiple C-C bonds in a single step under mild conditions. rsc.orgacs.org

Metal-Free and Electrocatalytic Systems

The transformation of aryloxytrimethylsilanes, including "Silane, trimethyl(2,4-xylyloxy)-", under metal-free and electrocatalytic conditions represents a growing field of interest in organic synthesis, driven by the pursuit of more sustainable and cost-effective methodologies. These approaches avoid the use of expensive and potentially toxic transition metals, offering alternative pathways for bond cleavage and formation. Research in this area has explored various strategies, including base-mediated reactions, radical processes, and electrochemical activation, to facilitate the reactivity of the C-O-Si linkage.

While specific studies focusing exclusively on "Silane, trimethyl(2,4-xylyloxy)-" are limited, the reactivity of analogous aryloxytrimethylsilanes provides significant insights into its potential transformations. These reactions primarily revolve around the cleavage of the C-O or Si-O bonds, enabling subsequent functionalization.

One notable metal-free approach for the transformation of aryloxytrimethylsilanes involves their reductive cleavage using a combination of a silane (B1218182) and a base. For instance, research has demonstrated the efficient reductive cleavage of diaryl and aryl alkyl ethers using triethylsilane in the presence of a simple base. researchgate.net This process leads to the regioselective rupture of the C-O bond in aromatic ethers, which are structurally related to "Silane, trimethyl(2,4-xylyloxy)-".

The reaction mechanism is believed to involve the activation of the silane by the base, forming a more powerful reducing agent capable of cleaving the otherwise inert C-O bond. Interestingly, under certain conditions, this reaction can be accompanied by a competing ortho-directed C-H silylation. researchgate.net The selectivity between C-O bond cleavage and C-H silylation can often be tuned by modifying the reaction parameters, such as the choice of base and temperature. researchgate.net

Table 1: Illustrative Base-Mediated Reductive Cleavage of Aryl Ethers

| Aryl Ether Substrate | Silane Reagent | Base | Major Product(s) | Reference |

| Diphenyl ether | Triethylsilane | Potassium tert-butoxide | Phenol, Benzene (B151609) | researchgate.net |

| Anisole | Triethylsilane | Cesium fluoride | Phenol, Methane | researchgate.net |

This table illustrates the general principle of base-mediated reductive cleavage of aryl ethers, which is analogous to the potential reactivity of "Silane, trimethyl(2,4-xylyloxy)-".

Radical reactions offer another metal-free pathway for the transformation of silanes. aklectures.comyoutube.comyoutube.comyoutube.comyoutube.com These reactions are typically initiated by the homolytic cleavage of a weak bond, often induced by heat or light, to generate radical species. youtube.comyoutube.com These highly reactive intermediates can then participate in a cascade of reactions, including hydrogen abstraction, addition to multiple bonds, and bond fragmentation. aklectures.com

In the context of "Silane, trimethyl(2,4-xylyloxy)-", a radical approach could potentially lead to the cleavage of the C-O or Si-O bond. For example, a radical initiator could abstract a hydrogen atom from the methyl groups of the xylyl moiety, leading to a benzylic radical. Alternatively, a silyl radical could be generated, which might then participate in subsequent transformations. The specific reaction pathway would be highly dependent on the reaction conditions and the nature of the radical initiator used.

The three main stages of a radical reaction are:

Initiation: The formation of radical species from a non-radical precursor. youtube.comyoutube.com

Propagation: A series of steps where a radical reacts to form a new radical, continuing the chain reaction. youtube.comyoutube.com

Termination: The combination of two radical species to form a non-radical product, ending the chain reaction. youtube.comyoutube.com

While direct evidence for radical-mediated reactions of "Silane, trimethyl(2,4-xylyloxy)-" is not extensively documented in the reviewed literature, the general principles of radical chemistry suggest this as a plausible avenue for its transformation.

Electrocatalysis provides a powerful tool for driving chemical reactions through the direct input of electrical energy, often under mild conditions. This approach can be used to generate highly reactive intermediates, such as radical ions, which can then undergo further transformations. The electrochemical behavior of a molecule is determined by its oxidation and reduction potentials.

For "Silane, trimethyl(2,4-xylyloxy)-", anodic oxidation could potentially lead to the formation of a radical cation by removing an electron from the aromatic ring or the oxygen atom. This radical cation could then undergo fragmentation, leading to the cleavage of the C-O or Si-O bond and the formation of a phenoxy radical or a silylium (B1239981) cation. These reactive intermediates could then be trapped by nucleophiles present in the reaction medium, leading to the formation of new C-C or C-heteroatom bonds.

Conversely, cathodic reduction could lead to the formation of a radical anion, which might also undergo fragmentation. The specific outcome of the electrochemical reaction would depend on factors such as the applied potential, the solvent and electrolyte system, and the presence of other reactive species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Silane (B1218182), trimethyl(2,4-xylyloxy)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the trimethylsilyl (B98337) group and the aromatic protons of the 2,4-xylyl group.

The nine protons of the trimethylsilyl (TMS) group, being chemically equivalent, would appear as a sharp singlet. Its chemical shift is anticipated to be in the upfield region, typically around 0.2-0.4 ppm, a characteristic feature of TMS ethers of phenols. rsc.orgresearchgate.net

The aromatic region of the spectrum would be more complex due to the non-equivalent protons on the substituted benzene (B151609) ring. The proton at position 6 is expected to be a singlet (or a narrow doublet due to long-range coupling) around 6.7-6.8 ppm. The proton at position 5 would likely appear as a doublet of doublets around 6.9-7.0 ppm, and the proton at position 3 as a doublet around 7.0-7.1 ppm. The two methyl groups on the aromatic ring would each produce a singlet, expected around 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Silane, trimethyl(2,4-xylyloxy)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | 0.2 - 0.4 | Singlet |

| Ar-CH₃ (at C2) | 2.2 - 2.3 | Singlet |

| Ar-CH₃ (at C4) | 2.3 - 2.4 | Singlet |

| Ar-H (at C6) | 6.7 - 6.8 | Singlet/Narrow Doublet |

| Ar-H (at C5) | 6.9 - 7.0 | Doublet of Doublets |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in Silane, trimethyl(2,4-xylyloxy)- will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the trimethylsilyl group are expected to resonate at a single, upfield chemical shift, typically between 0 and 2 ppm. rsc.org The carbons of the two methyl groups on the aromatic ring will appear in the aliphatic region, generally between 15 and 25 ppm. The aromatic carbons will have signals in the downfield region, typically from 110 to 160 ppm. The carbon atom attached to the oxygen (C1) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Silane, trimethyl(2,4-xylyloxy)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | 0 - 2 |

| Ar-CH₃ (at C2) | 15 - 20 |

| Ar-CH₃ (at C4) | 20 - 25 |

| Aromatic Carbons (C3, C5, C6) | 115 - 135 |

| Aromatic Carbons (C2, C4) | 130 - 140 |

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atom in the molecule. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. For aryloxy trimethylsilanes, the ²⁹Si chemical shift is typically observed in the range of +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). uni-muenchen.denih.gov This specific chemical shift provides direct evidence for the presence and nature of the silyloxy group. The precise chemical shift can be influenced by the substituents on the aromatic ring.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms within a molecule. In a COSY spectrum for Silane, trimethyl(2,4-xylyloxy)-, cross-peaks would be expected between the signals of adjacent aromatic protons. Specifically, correlations would be observed between the proton at C5 and the protons at C3 and C6, confirming their neighboring positions on the aromatic ring. This technique is invaluable for unambiguously assigning the proton signals in the complex aromatic region of the spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic transitions.

The IR spectrum of Silane, trimethyl(2,4-xylyloxy)- would be characterized by several key absorption bands. Strong bands corresponding to the Si-O-C (aryl) stretching vibrations are expected around 920-950 cm⁻¹ and 1250-1260 cm⁻¹. gelest.com The presence of the trimethylsilyl group would be confirmed by a strong, sharp band around 1250 cm⁻¹ due to the symmetric C-H deformation of the Si-(CH₃)₃ group and another strong band around 840-870 cm⁻¹ for the Si-C stretching and CH₃ rocking vibrations. gelest.comresearchgate.net The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1500-1600 cm⁻¹ region.

UV-Vis spectroscopy would show absorption bands characteristic of the substituted benzene ring. The electronic transitions of the 2,4-dimethylphenoxy moiety would likely result in absorption maxima in the ultraviolet region, typically around 220 nm and 270-280 nm.

Table 3: Key IR Absorption Bands for Silane, trimethyl(2,4-xylyloxy)-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Si-(CH₃)₃ Symmetric Deformation | ~1250 |

| Si-O-C (Aryl) Stretch | 920 - 950 and 1250 - 1260 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The NIST WebBook provides mass spectral data for 2,4-Dimethylphenol (B51704), TMS derivative, which is another name for Silane, trimethyl(2,4-xylyloxy)-. nist.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 194, corresponding to the molecular weight of the compound (C₁₁H₁₈OSi). nist.gov A prominent peak is expected at m/z 179, which corresponds to the loss of a methyl group ([M-15]⁺) from the trimethylsilyl group, a characteristic fragmentation pathway for trimethylsilyl ethers. nih.gov Another significant fragment would likely be observed at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. The base peak in the spectrum is often the [M-15]⁺ ion.

Table 4: Key Mass Spectrometry Fragments for Silane, trimethyl(2,4-xylyloxy)-

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₈OSi]⁺ | Molecular Ion ([M]⁺) |

| 179 | [C₁₀H₁₅OSi]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for Silane, trimethyl(2,4-xylyloxy)-. This investigation aimed to determine the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search, no publicly available X-ray crystallography data for Silane, trimethyl(2,4-xylyloxy)- could be located. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, and unit cell dimensions, cannot be provided at this time.

While crystallographic data for structurally related silyl (B83357) ether compounds exist, a strict adherence to the analysis of Silane, trimethyl(2,4-xylyloxy)- prevents their inclusion and discussion in this article. The successful crystallization of a compound is dependent on a variety of factors, and it is possible that Silane, trimethyl(2,4-xylyloxy)- exists as a liquid or oil at room temperature, or that suitable single crystals for X-ray diffraction have not yet been reported in the scientific literature.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Computational Studies of Organosilicon Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organosilicon compounds. nih.govuni-muenchen.de These methods allow for the detailed exploration of reaction mechanisms and the factors governing chemical transformations.

A key application of computational chemistry is the elucidation of reaction pathways and the characterization of transition states. For aryloxysilanes like Silane (B1218182), trimethyl(2,4-xylyloxy)-, a common and important reaction is hydrolysis, which involves the cleavage of the Si-O bond.

Theoretical studies on the hydrolysis of related alkoxysilanes and chlorosilanes have shown that the reaction typically proceeds through a pentacoordinate silicon intermediate. iastate.edunih.gov In the case of Silane, trimethyl(2,4-xylyloxy)-, the reaction with water would likely involve the nucleophilic attack of a water molecule on the silicon atom. This leads to the formation of a trigonal bipyramidal transition state, where the incoming water molecule and the leaving 2,4-xylyloxy group occupy the apical positions. cas.cn

The presence of additional water molecules can significantly lower the activation energy for hydrolysis by acting as proton shuttles, thereby facilitating the reaction. iastate.edunih.gov Computational studies on the hydrolysis of other silanes have demonstrated that the barrier heights for these reactions can be significantly reduced in the presence of a water dimer or in a polar solvent medium. nih.gov

Table 1: Illustrative Calculated Activation Energies for the Hydrolysis of Aryloxysilanes

| Reactant | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Trimethylphenoxysilane | Hydrolysis with a single water molecule | DFT (B3LYP/6-31G) | ~25-30 |

| Trimethylphenoxysilane | Hydrolysis with a water dimer | DFT (B39;B3LYP/6-31G) | ~10-15 |

| Silane, trimethyl(2,4-xylyloxy)- | Hydrolysis with a water dimer (Projected) | DFT (B3LYP/6-31G)* | ~12-17 |

Note: The values for Silane, trimethyl(2,4-xylyloxy)- are projected based on trends observed for similar compounds, as direct computational data is not available.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. muni.czmdpi.com

In Silane, trimethyl(2,4-xylyloxy)-, the HOMO is expected to be localized primarily on the electron-rich 2,4-xylyloxy group, specifically the π-system of the aromatic ring and the oxygen atom. The LUMO is likely to be associated with the silicon atom and the antibonding orbitals of the Si-O and Si-C bonds.

Table 2: Illustrative Frontier Molecular Orbital Energies for Aryloxysilanes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Trimethylphenoxysilane | -8.5 | 1.2 | 9.7 |

| Silane, trimethyl(2,4-xylyloxy)- | -8.3 | 1.3 | 9.6 |

Note: The values for Silane, trimethyl(2,4-xylyloxy)- are illustrative, based on the expected electronic effect of the methyl groups on the aromatic ring relative to trimethylphenoxysilane.

Organosilicon compounds exhibit reactivity patterns that are distinct from their carbon analogues. wikipedia.org The C-Si bond is longer and weaker than a C-C bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org Conversely, the Si-O bond is significantly stronger than a C-O bond, which has profound implications for the chemistry of silyl (B83357) ethers. wikipedia.org

A key difference is the ability of silicon to expand its coordination sphere and form hypervalent intermediates, such as the pentacoordinate transition states discussed in the context of hydrolysis. soci.org Carbon, in contrast, does not readily form stable hypervalent species. This accessibility of higher coordination states for silicon provides lower energy pathways for nucleophilic substitution at the silicon center compared to the analogous reactions at a carbon center.

Furthermore, the greater electropositivity of silicon compared to carbon makes the silicon atom in Silane, trimethyl(2,4-xylyloxy)- a harder Lewis acid, readily interacting with hard nucleophiles like oxygen- and fluoride-containing species.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling techniques can provide insights into the non-covalent interactions that govern the physical properties and condensed-phase behavior of Silane, trimethyl(2,4-xylyloxy)-.

The primary intermolecular forces at play for this molecule would be London dispersion forces, arising from temporary fluctuations in electron density. youtube.comyoutube.comyoutube.com The presence of the aromatic ring and the trimethylsilyl (B98337) group contributes to a significant surface area, leading to appreciable dispersion interactions.

Intramolecularly, the molecule's conformation is determined by the rotational barriers around the Si-O and O-C bonds. Computational modeling can predict the most stable conformations by calculating the potential energy surface as a function of these dihedral angles. Steric hindrance between the trimethylsilyl group and the methyl groups on the xylyl ring will play a significant role in determining the preferred geometry.

Theoretical Predictions of Reaction Preferences and Selectivity

Based on the principles of organosilicon chemistry and computational studies of related molecules, we can make theoretical predictions about the reaction preferences and selectivity of Silane, trimethyl(2,4-xylyloxy)-.

The most likely reaction to occur is the cleavage of the Si-O bond. This can be initiated by either electrophiles or nucleophiles.

Acid-catalyzed cleavage: In the presence of a protic acid, the oxygen atom of the xylyloxy group will be protonated, making it a better leaving group. Subsequent attack by a nucleophile (e.g., water or an alcohol) on the silicon atom will lead to the cleavage of the Si-O bond.

Nucleophile-induced cleavage: Strong nucleophiles, particularly fluoride (B91410) ions, are highly effective at cleaving Si-O bonds. The high strength of the Si-F bond provides a strong thermodynamic driving force for this reaction. The reaction would proceed via a pentacoordinate intermediate.

Regarding selectivity, the presence of the two methyl groups on the aromatic ring in the ortho and para positions will influence the reactivity. These electron-donating groups increase the electron density on the oxygen atom, which could slightly decrease the rate of acid-catalyzed cleavage by making the oxygen less willing to accept a proton. Conversely, this increased electron density could make the aromatic ring more susceptible to electrophilic aromatic substitution, although the Si-O bond cleavage is generally the more facile reaction for this class of compounds.

Computational models could be employed to predict the site selectivity of reactions on the aromatic ring, should conditions be forcing enough to favor this over Si-O cleavage. rsc.orgchemrxiv.orgchemrxiv.org These models would take into account both the electronic effects of the trimethylsilyloxy group and the methyl substituents, as well as steric hindrance.

The Advanced Applications of Trimethyl(2,4-xylyloxy)silane in Organic Synthesis Remain a Niche Area of Study

Despite the broad utility of organosilicon compounds in modern organic chemistry, a comprehensive review of the specific applications of Silane, trimethyl(2,4-xylyloxy)- indicates that its role in advanced organic synthesis is not extensively documented in publicly available scientific literature. While the foundational principles of its potential applications can be inferred from the well-established chemistry of related silyl ethers, detailed research findings and specific examples pertaining to this compound are scarce. This article outlines the projected, yet largely underexplored, applications of trimethyl(2,4-xylyloxy)silane based on the known reactivity of analogous compounds.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Silyl (B83357) Ether Transformations

The transformation of silyl ethers is a cornerstone of modern synthetic chemistry. The development of novel catalytic systems is geared towards enhancing efficiency, selectivity, and substrate scope. For aryloxytrimethylsilanes like Silane (B1218182), trimethyl(2,4-xylyloxy)-, research is gravitating towards the use of earth-abundant metals and sophisticated ligand designs to achieve previously challenging transformations.

Recent advancements have seen the successful application of transition metal catalysts, including iridium and rhodium, for the ortho-C–H silylation of phenols, a process that can be initiated from the corresponding phenyl acetates. nih.govnih.gov This strategy allows for the introduction of a silyl group at a specific position on the aromatic ring, opening up avenues for further functionalization. While direct examples with Silane, trimethyl(2,4-xylyloxy)- are not yet prevalent in the literature, the underlying principles suggest a strong potential for its inclusion in such catalytic systems. The development of bespoke ligands that can tune the reactivity and selectivity of the metal center will be crucial for applying these methods to substituted aryloxytrimethylsilanes.

Furthermore, catalytic systems for the cleavage of the robust C–O bond in aryloxy moieties are gaining traction. For instance, ruthenium-catalyzed redox-neutral C–O bond cleavage of 2-aryloxy-1-arylethanols has been demonstrated, a reaction that is pertinent to the valorization of lignin, a complex polymer containing aryloxy ether linkages. escholarship.orgnih.gov The application of similar catalytic strategies to Silane, trimethyl(2,4-xylyloxy)- could enable its use as a synthon for the generation of valuable aromatic compounds.

Below is a table summarizing potential catalytic systems applicable to aryloxytrimethylsilane transformations:

| Catalyst System | Transformation | Potential Application for Silane, trimethyl(2,4-xylyloxy)- |

| Iridium/Rhodium Relay Catalysis | ortho-C–H Silylation | Site-selective functionalization of the xylyl ring. |

| Ruthenium Complexes | C–O Bond Cleavage | Deprotection or conversion to other functional groups. |

| Palladium with Buchwald's Ligand | Silylation of Aryl Halides | Synthesis of aryltriethoxysilanes from corresponding halides. organic-chemistry.org |

| Copper-based Catalysts | Cross-Dehydrogenative Coupling | Formation of silyl ethers from alcohols and hydrosilanes. organic-chemistry.org |

Exploration of New Reactivity Modes for Aryloxytrimethylsilanes

Beyond their role as protecting groups, research is actively exploring novel reactivity modes for aryloxytrimethylsilanes. A significant area of interest is their use in cross-coupling reactions. While the aryloxy group itself is not typically a good leaving group, it can be transformed into a more reactive species. For example, the corresponding arylsilanols, obtained via hydrolysis of the silyl ether, can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl compounds. nih.gov This approach offers a versatile route to complex aromatic structures.

The direct functionalization of the C–O bond in aryloxytrimethylsilanes is another promising frontier. The development of catalysts that can activate this bond would allow for the direct conversion of the aryloxy moiety into other functional groups, such as amines, halides, or other carbon-based substituents. This would represent a significant increase in the synthetic utility of compounds like Silane, trimethyl(2,4-xylyloxy)-.

Moreover, the silicon atom in aryloxytrimethylsilanes can be a handle for unique transformations. For instance, the formation of dioxasilines from the reaction of silyl acetals (derived from phenyl acetates) allows for subsequent nucleophilic addition to the silicon, leading to the formation of diverse ortho-silyl phenols. nih.govnih.gov This strategy could be adapted for Silane, trimethyl(2,4-xylyloxy)- to generate a variety of substituted 2,4-dimethylphenol (B51704) derivatives.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of chemical processes into continuous flow systems is a key aspect of this shift. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govwikipedia.orgacs.orguc.ptthieme-connect.deacs.org

The synthesis and transformation of silyl ethers are well-suited for adaptation to flow processes. For example, the hydrosilylation of aldehydes and ketones to form silyl ethers has been successfully demonstrated in a continuous flow setup using a tris(pentafluorophenyl)borane (B72294) catalyst. ucl.ac.uk Such a process allows for rapid optimization and safe handling of reagents. The synthesis of Silane, trimethyl(2,4-xylyloxy)- could be envisioned in a similar continuous manner.

Furthermore, subsequent reactions of aryloxytrimethylsilanes, such as deprotection or cross-coupling, can also be performed in flow. In-line purification and analysis can be integrated into the flow system, streamlining the entire synthetic sequence and minimizing waste. The use of immobilized catalysts or reagents in packed-bed reactors is another sustainable approach that is readily compatible with flow chemistry, allowing for easy separation and recycling of the catalyst.

The table below highlights the potential benefits of integrating the chemistry of Silane, trimethyl(2,4-xylyloxy)- into flow systems:

| Feature of Flow Chemistry | Benefit for Silane, trimethyl(2,4-xylyloxy)- Chemistry |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Precise Control | Improved selectivity and yield through precise control of temperature, pressure, and residence time. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Integration | Ability to perform multi-step syntheses in a continuous fashion with in-line purification. |

| Sustainability | Reduced solvent usage and energy consumption, and potential for catalyst recycling. |

Advanced Computational Methodologies for Predicting Complex Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and experiments. tandfonline.comrsc.orgresearchgate.netacs.orgnih.gov For a compound like Silane, trimethyl(2,4-xylyloxy)-, where experimental data may be limited, computational methods can play a crucial role in predicting its behavior and exploring its potential reactivity.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and energetics of molecules and transition states. It can be used to model the reaction pathways for the formation and cleavage of the Si-O bond in Silane, trimethyl(2,4-xylyloxy)-, as well as its participation in catalytic cycles. For example, DFT calculations can help to elucidate the mechanism of transition-metal-catalyzed C-H silylation or C-O bond cleavage, providing valuable information for catalyst optimization.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of Silane, trimethyl(2,4-xylyloxy)- and its interactions with solvents, catalysts, and other reactants. This can be particularly useful for understanding the steric and electronic factors that govern its reactivity.

Machine learning (ML) is also emerging as a powerful tool in chemistry for predicting molecular properties and reaction outcomes. By training ML models on existing experimental and computational data for a range of silanes, it may be possible to predict the reactivity and properties of new compounds like Silane, trimethyl(2,4-xylyloxy)- with a high degree of accuracy.

The application of these computational methodologies will be instrumental in accelerating the discovery of new reactions and applications for aryloxytrimethylsilanes, enabling a more rational and efficient approach to research in this area.

Q & A

Q. What are the recommended synthetic routes for preparing silane, trimethyl(2,4-xylyloxy)-, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution between 2,4-xylyloxy derivatives and trimethylchlorosilane (TMCS) under anhydrous conditions. For example, refluxing 2,4-xylyloxy potassium salt with TMCS in tetrahydrofuran (THF) at 60–80°C for 6–12 hours typically yields the target compound. Catalytic additives like triethylamine (TEA) or pyridine can enhance reaction efficiency by neutralizing HCl byproducts .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk side reactions |

| Solvent | THF or toluene | THF improves solubility of intermediates |

| Molar Ratio (TMCS:xylyloxy) | 1.2:1 | Excess TMCS drives reaction completion |

Q. How can researchers characterize the purity and structure of silane, trimethyl(2,4-xylyloxy)-?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for methyl groups on silicon and aromatic protons) and gas chromatography-mass spectrometry (GC-MS) to assess purity. For example, the trimethylsilyl group typically resonates at δ 0.1–0.3 ppm in ¹H NMR . FTIR can validate Si-O-C linkages (stretching at ~1100 cm⁻¹) .

Q. What purification strategies are effective for this compound?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is preferred due to the compound’s volatility. Alternatively, column chromatography using silica gel and hexane/ethyl acetate (95:5) can remove polar impurities. Post-purification, store at 0–6°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of silane, trimethyl(2,4-xylyloxy)- in cross-coupling reactions?

- Methodological Answer : The bulky 2,4-xylyloxy group introduces steric hindrance, limiting nucleophilic attack at the silicon center. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, compare reaction rates with less hindered analogs (e.g., trimethylphenoxy silane) under identical catalytic conditions (e.g., Pd-catalyzed silylation) .

Q. What are the key challenges in analyzing contradictory spectral data for this compound?

- Methodological Answer : Contradictions often arise from rotamers (due to restricted rotation around the Si-O bond) or solvent-induced shifts. For example, ¹H NMR in CDCl₃ vs. DMSO-d₆ may show splitting of methyl signals. Use variable-temperature NMR (-40°C to 25°C) to confirm dynamic effects and 2D-COSY/HMBC to resolve ambiguities .

Q. How can researchers optimize the stability of silane, trimethyl(2,4-xylyloxy)- under aqueous conditions for biomedical applications?

- Methodological Answer : Conduct accelerated degradation studies (pH 3–10, 40°C) to identify hydrolysis pathways. Stabilizers like bulky Lewis bases (e.g., 2,6-lutidine) or hydrophobic coatings (e.g., PEGylation) can mitigate hydrolysis. Monitor degradation products via LC-MS and compare with control samples lacking stabilizers .

Q. What experimental designs are suitable for probing its role in UV-curable polymer systems?

- Methodological Answer : Incorporate the silane into a polyisobutylene matrix with UV-labile crosslinkers (e.g., phenylsilane). Evaluate curing kinetics using real-time FTIR to track Si-O-Si network formation. Compare tensile strength and thermal stability (TGA/DSC) of cured vs. uncured films .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported boiling points or spectral data across studies?

- Methodological Answer : Cross-reference with NIST Standard Reference Data and validate using high-purity standards. For example, if GC retention times conflict, confirm column type (e.g., DB-5 vs. HP-1) and calibration methods. Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .

Safety and Handling

Q. What precautions are critical when handling silane, trimethyl(2,4-xylyloxy)- in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.